2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride
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Overview
Description
The compound “2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride” is a chemical compound with various properties . It is related to the Transient receptor potential cation channel A 1 (TRPA1), which acts as a sensor for chemical irritants, pain, and cold .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains a sulfonyl fluoride group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 414.424 . Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Chemical Synthesis and Preparation
Synthesis of Fluorinated Compounds : The compound has been used in the synthesis of various fluorinated molecules, which are relevant in conducting polymer research. For example, 1,2,4,5-Tetrafluorobenzene was converted to 1,2,4,5-tetrafluorobenzaldehyde and further protected as an acetal, demonstrating the versatility of such fluorine compounds in polymer research (Krebs & Jensen, 2003).
Fluorination Reactions : The compound has been involved in various fluorination reactions, essential for synthesizing diverse chemical structures. For instance, fluorination reactions of different furanoses have been investigated using similar compounds, highlighting the significance of such reactions in chemical synthesis (Mori & Morishima, 1994).
Biological and Pharmacological Research
Neuroprotective and MAO-B Inhibitory Activities : Research has been conducted on derivatives of this compound for their neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This demonstrates its potential in neurological and psychiatric research (Mitkov et al., 2022).
Antimicrobial and Antioxidant Properties : Some derivatives of this compound have been synthesized and screened for antimicrobial, antioxidant, and anticancer properties. This indicates its utility in developing new therapeutic agents (Verma et al., 2021).
Materials Science and Engineering
Conducting Polymer Research : This compound's derivatives have applications in the synthesis of materials for conducting polymer research. The research in this field is aimed at developing advanced materials for various technological applications, as demonstrated by the synthesis of versatile fluorine compounds (Krebs & Jensen, 2003).
Synthesis of Complex Molecular Structures : Its use in the synthesis of complex molecular structures, such as diiron(III) complexes, showcases its role in the development of catalysts and reactive agents in materials science (Taktak et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in sensing environmental irritants, cold temperatures, and mechanical pressure .
Mode of Action
This compound acts as a selective blocker of the TRPA1 channel . It antagonizes the calcium influx evoked by allyl isothiocyanate (AITC) and formalin .
Biochemical Pathways
By blocking the TRPA1 channel, this compound affects the calcium signaling pathway . This can lead to downstream effects such as the reduction of pain and inflammation responses that are typically associated with the activation of the TRPA1 channel .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of calcium influx through the TRPA1 channel . This can lead to a decrease in pain and inflammation responses .
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN4O4S/c1-12-7-6(8(15)13(2)9(12)16)14(5-11-7)3-4-19(10,17)18/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLREITXGMHJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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